molecular formula C16H14ClN3O B280397 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide

Cat. No. B280397
M. Wt: 299.75 g/mol
InChI Key: YRRWZWBKODTPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide, also known as A-836,339, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, pain management, and addiction research. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes, including inflammation and pain perception. Activation of CB2 receptors by 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide leads to the inhibition of pro-inflammatory cytokine production and the reduction of pain perception.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of pain perception, and the modulation of immune cell function. Additionally, 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide is its selectivity for CB2 receptors, which minimizes off-target effects and reduces the risk of adverse side effects. However, one of the limitations of 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide could focus on its potential therapeutic applications in the treatment of chronic pain, inflammation, and neurodegenerative diseases. Additionally, further studies could investigate the pharmacokinetic properties of 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide, including its bioavailability and metabolism, to optimize its therapeutic potential. Finally, the development of more water-soluble derivatives of 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide could improve its suitability for in vivo administration.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-N-(2-naphthyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethylpyrazole-5-carboxylic acid with 2-naphthylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dimethylformamide (DMF). The resulting product is then purified through column chromatography to obtain the final compound.

properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

4-chloro-2-ethyl-N-naphthalen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14ClN3O/c1-2-20-15(14(17)10-18-20)16(21)19-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3,(H,19,21)

InChI Key

YRRWZWBKODTPAF-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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